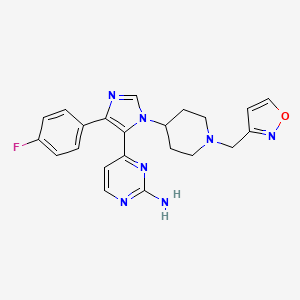
PF-5006739
Overview
Description
PF 5006739 is a potent and selective inhibitor of casein kinase 1 delta and casein kinase 1 epsilon. These kinases are key regulators of the suprachiasmatic nucleus central clock and are also linked to the development of drug addiction through PERIOD proteins and dopamine- and cyclic adenosine monophosphate-regulated neuronal phosphoprotein modulation . PF 5006739 has shown potential as a therapeutic agent for a range of psychiatric disorders and has demonstrated low nanomolar in vitro potency for casein kinase 1 delta and casein kinase 1 epsilon with high kinome selectivity .
Mechanism of Action
PF-5006739, also known as 4-{4-(4-Fluorophenyl)-1-[1-(1,2-Oxazol-3-Ylmethyl)piperidin-4-Yl]-1h-Imidazol-5-Yl}pyrimidin-2-Amine, is a potent and selective inhibitor of CK1δ/ε .
Target of Action
This compound primarily targets Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε) . These kinases are key regulators of the suprachiasmatic nucleus (SCN) central clock and are also linked to the development of drug addiction .
Mode of Action
This compound interacts with its targets, CK1δ and CK1ε, by inhibiting their activity. This inhibition is achieved with low nanomolar in vitro potency (IC50 = 3.9 and 17.0 nM, respectively) and high kinome selectivity .
Biochemical Pathways
The inhibition of CK1δ/ε by this compound affects the circadian rhythm, leading to phase-delaying effects in both nocturnal and diurnal animal models . It also attenuates opioid drug-seeking behavior in a rodent operant reinstatement model .
Pharmacokinetics
It is known that the compound demonstrates robust centrally mediated effects in vivo , suggesting that it has good bioavailability and can cross the blood-brain barrier.
Result of Action
This compound has been shown to attenuate opioid drug-seeking behavior in a dose-dependent manner . It also improves glucose tolerance in both diet-induced obesity (DIO) and genetic (ob/ob) mice models of obesity .
Preparation Methods
The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and various reagents to facilitate the formation of the desired chemical structure . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
PF 5006739 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PF 5006739 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of casein kinase 1 delta and casein kinase 1 epsilon in various biochemical pathways.
Biology: Investigated for its effects on circadian rhythms and its potential to modulate the central clock in the suprachiasmatic nucleus.
Medicine: Explored as a potential therapeutic agent for psychiatric disorders, including its ability to attenuate opioid drug-seeking behavior in animal models
Industry: Potential applications in the development of new drugs targeting casein kinase 1 delta and casein kinase 1 epsilon.
Comparison with Similar Compounds
PF 5006739 is unique in its high selectivity and potency for casein kinase 1 delta and casein kinase 1 epsilon. Similar compounds include:
PF 05085727: Another inhibitor of casein kinase 1 delta and casein kinase 1 epsilon with different potency and selectivity profiles.
PF 4708671: A compound with similar kinase inhibition properties but targeting different pathways.
These comparisons highlight the uniqueness of PF 5006739 in terms of its specific molecular targets and high kinome selectivity .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)-3-[1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]imidazol-4-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN7O/c23-16-3-1-15(2-4-16)20-21(19-5-9-25-22(24)27-19)30(14-26-20)18-6-10-29(11-7-18)13-17-8-12-31-28-17/h1-5,8-9,12,14,18H,6-7,10-11,13H2,(H2,24,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPWHRQHBPRSUAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC(=C2C3=NC(=NC=C3)N)C4=CC=C(C=C4)F)CC5=NOC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1293395-67-1 | |
| Record name | 1293395-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PF-5006739 interact with its target and what are the downstream effects observed in pre-clinical models?
A1: this compound demonstrates high binding affinity and selectivity for CK1δ and CK1ε, effectively inhibiting their enzymatic activity. [] This inhibition significantly impacts circadian rhythms, as evidenced by robust phase-delaying effects observed in both nocturnal and diurnal animal models. [] Furthermore, this compound exhibits a dose-dependent attenuation of opioid drug-seeking behavior in rodent models trained for fentanyl self-administration, suggesting its potential role in addressing opioid addiction. []
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and how do structural modifications impact its activity and selectivity?
A2: While the provided research primarily focuses on the pharmacological profile of this compound, it highlights that the compound is a result of structure-based drug design efforts focusing on 4-[4-(4-fluorophenyl)-1-(piperidin-4-yl)-1H-imidazol-5-yl]pyrimidin-2-amine derivatives. [] Further research exploring the SAR of this compound class would be crucial for optimizing its pharmacological properties and potentially uncovering novel therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide](/img/structure/B609965.png)
![4-[2-Amino-5-(4-cyano-phenyl)-pyridin-3-yl]-N-isopropyl-benzamide](/img/structure/B609967.png)
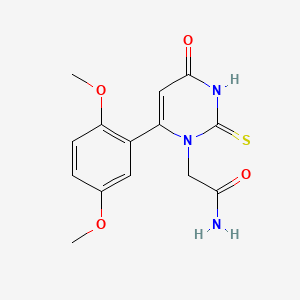
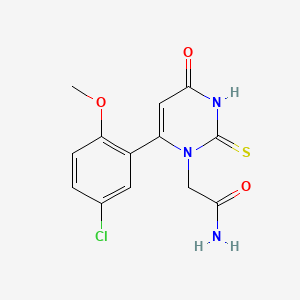
![2-((1H-Benzo[d]imidazol-1-yl)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B609970.png)
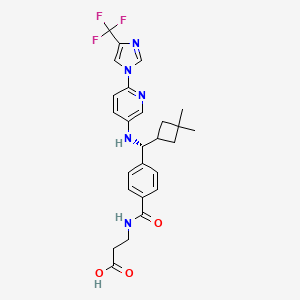
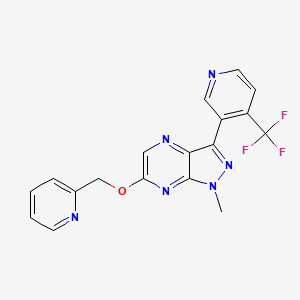

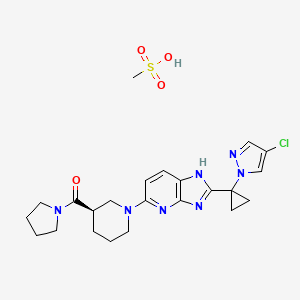

![2-[1-[4-Fluoro-2-(1,1,1-trifluoropropan-2-yl)phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B609982.png)
![4-(11-cyclopropyl-10-oxo-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-8-yl)-2-fluorobenzonitrile](/img/structure/B609983.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
![N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride](/img/structure/B609985.png)
